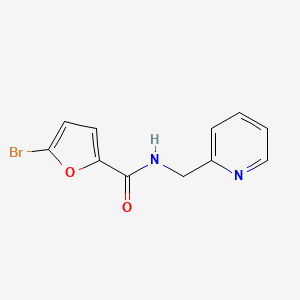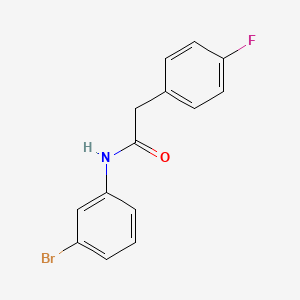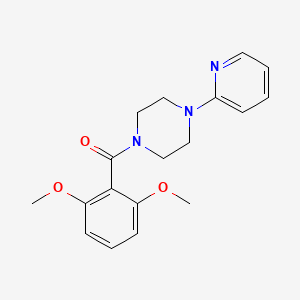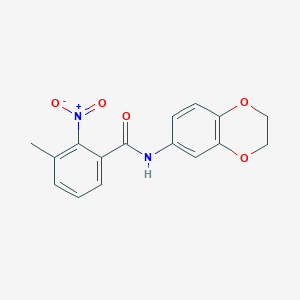![molecular formula C20H19ClO3 B5866062 7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5866062.png)
7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as CKD-712, is a synthetic compound that belongs to the family of coumarin derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, cancer, and cardiovascular disorders.
作用機序
The mechanism of action of 7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and cardiovascular disorders. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammatory cytokine production. In addition, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, this compound has been shown to activate the AMPK pathway, which is involved in energy metabolism and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Inflammatory cytokine production is a key target for this compound, and it has been shown to inhibit the production of TNF-α and IL-6 in vitro and in vivo. In addition, this compound has been shown to inhibit the expression of COX-2 and iNOS, which are key enzymes involved in the production of inflammatory mediators.
Furthermore, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This suggests that this compound may have potential as an anti-cancer agent. In addition, this compound has been shown to reduce oxidative stress and inflammation in animal models of atherosclerosis, suggesting that it may have potential as a cardiovascular protective agent.
実験室実験の利点と制限
7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has several advantages for lab experiments, including its stability and relatively low toxicity. This compound has been shown to be stable under various conditions, including in the presence of light and heat. In addition, this compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans.
However, there are also limitations to using this compound in lab experiments. One limitation is its relatively low solubility in water, which may limit its use in certain assays. In addition, the synthesis method for this compound is relatively complex and may be difficult to reproduce in certain labs.
将来の方向性
There are several future directions for the study of 7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One direction is to further investigate its potential as an anti-inflammatory agent, particularly in animal models of inflammatory diseases. In addition, further studies are needed to investigate the potential of this compound as an anti-cancer agent in vivo.
Furthermore, there is potential for this compound to be used in combination with other drugs for the treatment of various diseases. For example, this compound has been shown to enhance the anti-cancer activity of cisplatin in vitro, suggesting that it may have potential as a combination therapy for cancer.
Overall, this compound has shown promising results in various preclinical studies and may have potential as a therapeutic agent for the treatment of various diseases. However, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
合成法
7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can be synthesized through a multi-step process that involves the condensation of 4-chlorobenzaldehyde with methyl propionate to form 4-chlorobenzyl methyl ketone. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to yield this compound. The purity of the compound can be improved through recrystallization and chromatography techniques.
科学的研究の応用
7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, cancer, and cardiovascular disorders. Inflammation is a complex biological response that involves the activation of immune cells and the release of pro-inflammatory cytokines. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This suggests that this compound may have potential as an anti-inflammatory agent.
Furthermore, this compound has been shown to exhibit anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound in cancer cells involves the induction of apoptosis and the inhibition of cell proliferation. In addition, this compound has been shown to have potential as a cardiovascular protective agent by reducing oxidative stress and inflammation in animal models of atherosclerosis.
特性
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-3-4-15-11-19(22)24-20-13(2)18(10-9-17(15)20)23-12-14-5-7-16(21)8-6-14/h5-11H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHIYAGADWBRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5865979.png)


![ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5865993.png)

![3,5-dinitro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5866025.png)
![2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5866030.png)

![1-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5866051.png)
![4-{methyl[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5866053.png)
![4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5866054.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5866055.png)
![N-[4-(aminosulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B5866066.png)
